REACTION_CXSMILES
|
[OH-].[Na+].[N:3]#[C:4][NH2:5].Cl[CH2:7][CH2:8][CH2:9][CH2:10][C:11](Cl)=[O:12].C(Cl)Cl>O>[C:4]([N:5]1[CH2:7][CH2:8][CH2:9][CH2:10][C:11]1=[O:12])#[N:3] |f:0.1|
|
Name
|
|
Quantity
|
59.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
370 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
N#CN
|
Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
ClCCCCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#CN
|
Name
|
|
Quantity
|
740 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 1 hour at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ensuing reaction
|
Type
|
TEMPERATURE
|
Details
|
so that intensive cooling
|
Type
|
ADDITION
|
Details
|
When the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is subsequently warmed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature (40° C.)
|
Type
|
CUSTOM
|
Details
|
The two phases are separated in a separating funnel
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted once more with 740 ml of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in a water jet vacuum
|
Type
|
DISTILLATION
|
Details
|
High vacuum distillation of the crude product
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)N1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g | |
YIELD: PERCENTYIELD | 47.8% | |
YIELD: CALCULATEDPERCENTYIELD | 47.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |